molecular formula C4H9BO2 B13850492 ((1S,2S)-2-Methylcyclopropyl)boronic acid

((1S,2S)-2-Methylcyclopropyl)boronic acid

Cat. No.: B13850492
M. Wt: 99.93 g/mol
InChI Key: DYSMDSGBCAQRLB-IMJSIDKUSA-N
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Description

((1S,2S)-2-Methylcyclopropyl)boronic acid: is an organoboron compound with the molecular formula C4H9BO2. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroboration of Alkenes: One common method for preparing ((1S,2S)-2-Methylcyclopropyl)boronic acid involves the hydroboration of alkenes. This reaction typically uses borane (BH3) or its derivatives as the boron source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

    Asymmetric Synthesis: Asymmetric synthesis can be employed to obtain the desired enantiomer of this compound. Chiral catalysts or chiral auxiliaries are used to induce chirality in the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ((1S,2S)-2-Methylcyclopropyl)boronic acid can undergo oxidation reactions to form the corresponding alcohol or ketone. Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate.

    Reduction: Reduction of this compound can yield the corresponding alkane. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: This compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups. For example, it can react with halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Palladium catalysts, halides, and other electrophiles.

Major Products:

    Oxidation: Alcohols, ketones.

    Reduction: Alkanes.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry: ((1S,2S)-2-Methylcyclopropyl)boronic acid is used as a building block in organic synthesis. It can be employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Biology: In biological research, this compound can be used to study enzyme mechanisms and as a probe for boron-containing biomolecules.

Medicine: this compound has potential applications in medicinal chemistry. It can be used to design boron-containing drugs with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ((1S,2S)-2-Methylcyclopropyl)boronic acid involves its ability to form reversible covalent bonds with nucleophiles. The boronic acid group can interact with hydroxyl groups, amines, and other nucleophiles to form boronate esters or complexes. These interactions are crucial in its role as a catalyst and in biological systems.

Comparison with Similar Compounds

    Phenylboronic acid: Another boronic acid with a phenyl group instead of a cyclopropyl group.

    Cyclopropylboronic acid: Similar structure but without the methyl group.

    Vinylboronic acid: Contains a vinyl group instead of a cyclopropyl group.

Uniqueness: ((1S,2S)-2-Methylcyclopropyl)boronic acid is unique due to its chiral nature and the presence of a cyclopropyl group. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and other specialized applications.

Properties

Molecular Formula

C4H9BO2

Molecular Weight

99.93 g/mol

IUPAC Name

[(1S,2S)-2-methylcyclopropyl]boronic acid

InChI

InChI=1S/C4H9BO2/c1-3-2-4(3)5(6)7/h3-4,6-7H,2H2,1H3/t3-,4-/m0/s1

InChI Key

DYSMDSGBCAQRLB-IMJSIDKUSA-N

Isomeric SMILES

B([C@H]1C[C@@H]1C)(O)O

Canonical SMILES

B(C1CC1C)(O)O

Origin of Product

United States

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